(S)-1-Cbz-3-pyrrolidinecarboxamide is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group at the nitrogen atom of the pyrrolidine ring, which enhances its stability and reactivity in various chemical reactions. This compound is often utilized as an intermediate in the synthesis of biologically active molecules, particularly those with potential therapeutic applications.
(S)-1-Cbz-3-pyrrolidinecarboxamide is classified as an amide due to the presence of the carboxamide functional group. It belongs to the broader category of pyrrolidine derivatives, which are cyclic amines known for their diverse biological activities.
The synthesis of (S)-1-Cbz-3-pyrrolidinecarboxamide typically involves multi-step reactions that include:
A common synthetic route involves:
This method is advantageous due to its relatively straightforward steps and high yield potential.
(S)-1-Cbz-3-pyrrolidinecarboxamide features a pyrrolidine ring that is substituted at one nitrogen atom with a carbobenzyloxy group and at the third position with a carboxamide group. The stereochemistry at the nitrogen atom contributes to its chiral nature, which is crucial for its biological activity.
The structural formula can be represented as follows:
The InChI key for this compound is not explicitly provided in the search results but can be generated based on its molecular structure.
(S)-1-Cbz-3-pyrrolidinecarboxamide participates in various chemical reactions typical for amides and pyrrolidines, including:
These reactions often require specific conditions such as pH control and temperature management to optimize yields and selectivity.
The mechanism of action for (S)-1-Cbz-3-pyrrolidinecarboxamide primarily revolves around its role as an intermediate in synthesizing larger, more complex molecules. Its functionality allows it to interact with various biological targets, potentially influencing pathways involved in disease processes.
Relevant data such as boiling point and melting point were not provided but are essential for practical laboratory handling.
(S)-1-Cbz-3-pyrrolidinecarboxamide finds applications primarily in:
Research continues into expanding its applications within drug discovery and development, highlighting its importance in modern chemistry.
The production of enantiomerically pure (S)-1-Cbz-3-pyrrolidinecarboxamide (CAS 573704-57-1, C₁₃H₁₆N₂O₃, MW 248.28) relies predominantly on chiral pool strategies starting from L-proline or its derivatives, capitalizing on the inherent stereogenic center of this biosynthetically available amino acid. The core synthetic sequence involves strategic functionalization at the C3 position of the pyrrolidine ring, followed by introduction of the Cbz (carbobenzyloxy) protecting group and carboxamide functionality [8]. A critical challenge lies in controlling epimerization risks during C3-activation, particularly when employing strong bases or elevated temperatures during carboxamide formation. Studies demonstrate that Mitsunobu reactions or triflate displacement protocols require stringent temperature control (-78°C to 0°C) and non-nucleophilic bases (e.g., DBU) to maintain enantiomeric excess (ee) >98% [2] [8].
Alternative enantioselective routes include catalytic asymmetric hydrogenation of proline precursors, though yields remain moderate (~25-67%) compared to chiral pool approaches [8]. Recent advances explore organocatalytic amidation strategies using prolinamide derivatives, achieving high yields (>80%) and excellent stereoretention, as evidenced in syntheses of complex molecules like Alpelisib [8]. The optical purity of the final product is typically verified via chiral HPLC or NMR analysis with chiral shift reagents [3].
Table 1: Enantioselective Synthesis Strategies for (S)-1-Cbz-3-pyrrolidinecarboxamide
Strategy | Starting Material | Key Steps | ee (%) | Overall Yield (%) | Key Challenges |
---|---|---|---|---|---|
Chiral Pool (L-Proline) | L-Proline | 1. C3-OH activation 2. Displacement to CN 3. Hydrolysis to COOH 4. Amidation 5. N-Cbz protection | >98 | 45-60 | Epimerization during C3 activation |
Catalytic Hydrogenation | Dehydroproline derivatives | 1. Ru-catalyzed asymmetric hydrogenation | 90-95 | 25-67 | Moderate yields, catalyst cost |
Organocatalytic Amidation | Proline esters | 1. Direct amidations 2. N-Cbz protection | >99 | 70-85 | Requires optimized catalysts |
The carbobenzyloxy (Cbz) group serves as a cornerstone protecting group in pyrrolidine chemistry due to its orthogonal stability relative to other nitrogen-protecting groups (e.g., Fmoc, Boc) and its clean removal via catalytic hydrogenation. Introduction of the Cbz moiety onto (S)-3-pyrrolidinecarboxamide is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, employing aqueous sodium hydroxide (10%) and dichloromethane as the organic phase at 0-5°C. This method affords (S)-1-Cbz-3-pyrrolidinecarboxamide in 75-92% yield with minimal racemization [3] [8]. Alternative reagents like Cbz-OSu (N-(benzyloxycarbonyloxy)succinimide) offer superior selectivity in complex substrates, generating fewer acidic byproducts [8].
A significant advantage of Cbz protection lies in its chemoselective deprotection under neutral conditions. Palladium on carbon (Pd/C, 10% w/w) in methanol under hydrogen atmosphere (1 atm) cleanly removes the protecting group within 2-4 hours at room temperature without affecting the carboxamide functionality or the stereogenic center [7] [8]. This selectivity is crucial for subsequent transformations in multi-step syntheses of pharmaceuticals like Elbasvir, where the pyrrolidine nitrogen undergoes further functionalization after deprotection [8]. For acid-sensitive substrates, transfer hydrogenation employing ammonium formate and Pd/C provides an effective alternative.
Table 2: Cbz Protection/Deprotection Strategies in Pyrrolidine Chemistry
Operation | Reagent/Conditions | Solvent | Time (h) | Yield (%) | Compatibility Notes |
---|---|---|---|---|---|
Protection | Cbz-Cl, 10% NaOH, 0-5°C | CH₂Cl₂/H₂O | 1-2 | 75-92 | Standard conditions, cost-effective |
Protection | Cbz-OSu, Et₃N, RT | DMF or THF | 4-12 | 85-95 | Mild, no base-sensitive byproducts |
Deprotection | H₂ (1 atm), 10% Pd/C | MeOH or EtOAc | 2-4 | 90-98 | Standard catalytic hydrogenation |
Deprotection | NH₄HCO₂, 10% Pd/C, reflux | MeOH | 1 | 88-95 | No gaseous H₂ required |
The iterative microtiter library synthesis approach has proven instrumental in optimizing pyrrolidinecarboxamide derivatives for biological activity. This methodology enables rapid parallel synthesis and screening of structurally related analogs, dramatically accelerating structure-activity relationship (SAR) studies. As demonstrated in the development of enoyl acyl carrier protein reductase (InhA) inhibitors, microtiter-based optimization improved lead compound potency over 160-fold through systematic structural variations [2] [5]. Libraries are constructed by diversifying three key regions: 1) the N-protecting group (Cbz vs. alternatives), 2) the carboxamide substituents, and 3) the C3/C4 substituents on the pyrrolidine ring.
A critical technical advancement involves in situ screening without purification. Reaction mixtures in microtiter plates are directly assayed against biological targets, with active wells selected for scale-up and full characterization. This approach circumvents time-consuming purification steps for every analog, enabling evaluation of hundreds of compounds weekly [5]. Resolution of racemic mixtures within these libraries using chiral stationary phases (e.g., Chiralpak AD-H) confirmed that InhA inhibition resides predominantly in a single enantiomer, underscoring the importance of stereoselective synthesis for bioactive pyrrolidinecarboxamides [5]. X-ray crystallography of enzyme-inhibitor complexes (e.g., InhA bound to pyrrolidine carboxamides) provided atomic-level insights for rational design iterations within the library synthesis paradigm [5].
Table 3: Microtiter Library Optimization Parameters for Pyrrolidinecarboxamides
Variable Position | Structural Diversity | Screening Method | Key Finding |
---|---|---|---|
N-Protecting Group | Cbz, Boc, Fmoc, acetyl, sulfonyl groups | In situ enzyme inhibition | Cbz offers optimal steric/electronic properties |
Carboxamide | NH₂, NHR, NR₂ (R=alkyl, aryl) | Microtiter-based InhA assay | Primary amide shows highest permeability |
C3/C4 Substituents | H, alkyl, hydroxy, halogen, aryl | Cellular activity screening | Hydrophobic C4 substituents boost potency |
The synthesis of (S)-1-Cbz-3-pyrrolidinecarboxamide employs distinct solution-phase and solid-phase methodologies, each with specific advantages for scale and application. Solution-phase synthesis dominates industrial production due to scalability and cost-effectiveness, particularly for multi-kilogram batches. The linear sequence involves: 1) proline ester protection (Cbz or Boc), 2) C3-lithiation (LDA, -78°C) and electrophilic quench, 3) hydrolysis to carboxylic acid, and 4) carboxamide formation via coupling reagents (EDC/HOBt). This approach achieves overall yields of 45-60% with ee >98% when starting from enantiopure proline [3] [8]. Large-scale reactions (>1 kg) utilize continuous flow reactors for exothermic steps like lithiation, enhancing safety and reproducibility [8].
Solid-phase synthesis finds utility in research-scale diversification, particularly for generating carboxamide libraries. Wang or Rink amide resins enable immobilization through the pyrrolidine nitrogen, followed by on-resin C3 functionalization and amidation. Cleavage with TFA/DCM liberates the desired product, though resin loading capacities (0.5-1.2 mmol/g) limit scale. While advantageous for parallel synthesis of analogs, solid-phase routes exhibit lower overall yields (30-40%) compared to solution methods due to incomplete coupling and cleavage inefficiencies [2] [8]. Economic analysis indicates solution-phase synthesis costs approximately $150-250/g at research scale versus $1200-1800/g for solid-phase production, primarily due to resin expenses [3] [6].
Implementing green chemistry principles in the synthesis of (S)-1-Cbz-3-pyrrolidinecarboxamide focuses on solvent substitution, catalytic reductions, and atom economy improvements. Traditional processes utilize dichloromethane (DCM) for Cbz protection and dimethylformamide (DMF) for amide coupling – both classified as problematic solvents (EPA Class 2). Sustainable alternatives include: 1) 2-methyltetrahydrofuran (2-MeTHF) derived from renewable resources for protection steps, offering comparable yields (88% vs. 90% in DCM) with improved biodegradability; and 2) cyclopentyl methyl ether (CPME) as a safer alternative for lithiation reactions, demonstrating excellent stability at low temperatures (-78°C) [8].
Catalytic methodologies significantly reduce waste generation. Catalytic hydrogenation for Cbz deprotection (Pd/C, H₂) achieves near-quantitative yields with E-factors (kg waste/kg product) of 5-8, substantially lower than classical Birch reduction (E-factor >30) [7] [8]. For amidation, boron-based catalysts enable direct coupling without stoichiometric activating agents, improving atom economy by 15-20%. Life-cycle assessments indicate that implementing these green strategies reduces the overall carbon footprint of (S)-1-Cbz-3-pyrrolidinecarboxamide synthesis by 40% at pilot scale (100 kg) [8]. Continuous flow processing further enhances sustainability metrics by minimizing solvent consumption (50-70% reduction) and energy input (reaction times reduced from hours to minutes) for critical steps like enolate formation or catalytic hydrogenation [8].
Table 4: Green Chemistry Metrics for (S)-1-Cbz-3-pyrrolidinecarboxamide Synthesis
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Solvent | DCM, DMF | 2-MeTHF, CPME | Renewable feedstock, lower toxicity |
Cbz Deprotection | HBr/AcOH (stoichiometric) | H₂/Pd/C (catalytic) | E-factor reduced from 32 to 6 |
Amide Coupling | EDC/DMAP (stoichiometric) | Boric acid catalysis | Atom economy: 65% → 85% |
Process Intensity (PMI) | 120 | 45 | 62.5% reduction |
Energy Consumption | 1800 kJ/mol | 750 kJ/mol | 58% reduction |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9